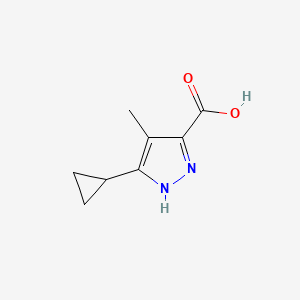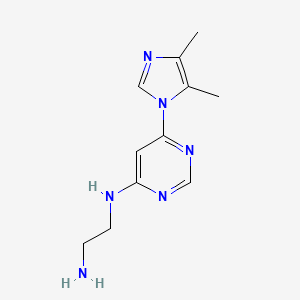
N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine
Descripción general
Descripción
N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine, also known as GSK461364A, is a small molecule inhibitor of Polo-like kinase 1 (PLK1). PLK1 is a serine/threonine kinase that plays a crucial role in cell cycle regulation and is overexpressed in many types of cancer. GSK461364A has shown promising results in preclinical studies as an anti-cancer agent.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The synthesis of related compounds involving N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine often involves nucleophilic aromatic substitution and other reactions. These compounds are characterized using techniques such as NMR, MS HPLC, IR, and UV-VIS spectroscopy. Single crystal X-ray diffraction is also used for structure confirmation (El-Gokha et al., 2019).
Potential Medicinal Applications
- Certain derivatives of the compound have been synthesized with potential cytotoxicity and tyrosine-kinase inhibitory properties, indicating possible use in anticancer drugs (Cortés-García et al., 2016).
- A series of Mannich bases related to the compound have shown significant antimicrobial activity against various strains of bacteria and fungi, suggesting potential in the development of new antimicrobial agents (Desai et al., 2012).
Chemical and Material Science Applications
- The compound and its derivatives have applications in material science, such as in the synthesis of polyimides with excellent solubility and thermal stability. This indicates potential use in high-performance materials (Ghaemy & Alizadeh, 2009).
- In corrosion inhibition, derivatives of the compound have shown good anti-corrosion performance for carbon steel in acidic media, making it a potential green corrosion inhibitor (Chen et al., 2021).
Biological and Pharmacological Research
- Novel diamidines derived from the compound have shown strong DNA affinities and potent in vitro activity against protozoal infections, offering insights into new antiprotozoal agents (Ismail et al., 2004).
- Derivatives have also demonstrated potential as antimalarials, exhibiting good potency against erythrocyte-stage Plasmodium falciparum, a common causative agent of malaria (Deng et al., 2010).
Mecanismo De Acción
Target of action
Imidazole-containing compounds are known to interact with a variety of biological targets. The specific target would depend on the exact structure and functional groups present in the compound .
Mode of action
The mode of action of imidazole-containing compounds can vary widely, depending on their specific structure and the biological target they interact with .
Biochemical pathways
Imidazole-containing compounds can affect various biochemical pathways. For example, some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of imidazole-containing compounds can vary widely and would depend on the specific structure of the compound .
Result of action
The molecular and cellular effects of imidazole-containing compounds can vary widely, depending on their specific structure and the biological target they interact with .
Action environment
The action, efficacy, and stability of imidazole-containing compounds can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules .
Propiedades
IUPAC Name |
N'-[6-(4,5-dimethylimidazol-1-yl)pyrimidin-4-yl]ethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N6/c1-8-9(2)17(7-16-8)11-5-10(13-4-3-12)14-6-15-11/h5-7H,3-4,12H2,1-2H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOXXNOCIJIVZSA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C2=NC=NC(=C2)NCCN)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidin-4-yl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



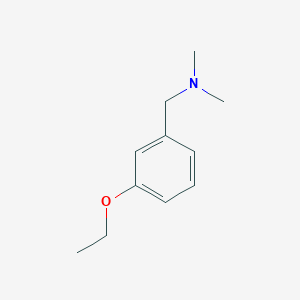
![2-(2-(2-(2-(4-(Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethanol dihydrochloride](/img/structure/B1432205.png)
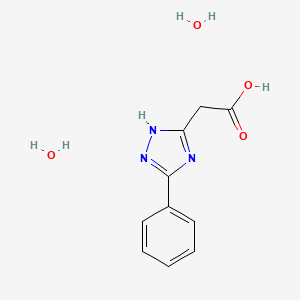

![[2-(Cyanoamino)-4-hydroxypyrimidin-5-yl]acetic acid hydrochloride](/img/structure/B1432212.png)
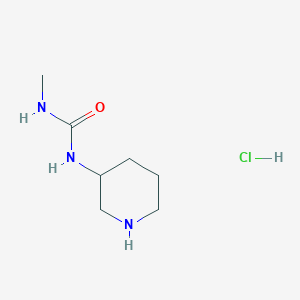
![1,9-Dimethyl-1,4,9-triazaspiro[5.5]undecane trihydrochloride](/img/structure/B1432218.png)
![Methyl 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432219.png)
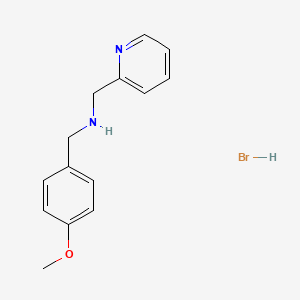

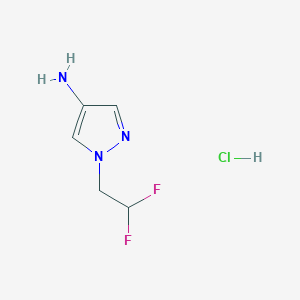
![4-(7-Methylimidazo[1,2-a]pyrimidin-2-yl)aniline](/img/structure/B1432223.png)

